6,7-dimethyl2-oxo-5-[4-(trifluoromethyl)phenyl]-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Description
This compound belongs to the pyrrolo[1,2-c][1,3]thiazole class, characterized by a fused bicyclic core with ester functional groups at positions 6 and 5. The 5-position is substituted with a 4-(trifluoromethyl)phenyl group, a strong electron-withdrawing moiety known to enhance metabolic stability and lipophilicity in pharmaceuticals .
Properties
IUPAC Name |
dimethyl 2-oxo-5-[4-(trifluoromethyl)phenyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO5S/c1-25-15(22)12-11-7-27(24)8-21(11)14(13(12)16(23)26-2)9-3-5-10(6-4-9)17(18,19)20/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOCHVRNLUWLLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CS(=O)CN2C(=C1C(=O)OC)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl2-oxo-5-[4-(trifluoromethyl)phenyl]-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography, and the use of automated reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the oxo group, converting it to a hydroxyl group.
Substitution: Various substitution reactions can take place, especially at the phenyl ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in several areas of medicinal chemistry:
Antitumor Activity
Research indicates that derivatives of pyrrolo[1,2-c][1,3]thiazoles exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group enhances lipophilicity and biological activity. Studies have demonstrated that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Properties
The thiazole ring system is known for its antimicrobial properties. The compound has been evaluated for its effectiveness against bacterial strains and fungi. Preliminary studies suggest that it may inhibit the growth of resistant strains of bacteria due to its unique mechanism of action .
Anti-inflammatory Effects
There is growing interest in the anti-inflammatory potential of this compound. Research has indicated that thiazole derivatives can modulate inflammatory pathways, providing a basis for developing new anti-inflammatory therapeutics .
Agricultural Applications
The compound's unique chemical structure also makes it suitable for agricultural applications:
Pesticide Development
Due to its biological activity, this pyrrolo-thiazole derivative is being explored as a potential pesticide. Its ability to disrupt metabolic processes in pests could lead to the development of effective crop protection agents .
Herbicide Potential
Studies have suggested that similar compounds can act as herbicides by inhibiting specific enzymes involved in plant growth. The trifluoromethyl group may enhance the herbicidal efficacy by improving the compound's stability and activity in soil environments .
Material Science Applications
In material science, the compound's unique properties can be harnessed for various applications:
Polymer Chemistry
The incorporation of thiazole derivatives into polymer matrices can improve thermal stability and mechanical properties. Research is ongoing into how these compounds can be used to develop advanced materials with enhanced performance characteristics .
Nanotechnology
The potential use of this compound in nanotechnology is being explored for creating nanocarriers for drug delivery systems. Its ability to form stable complexes with metals may facilitate the development of novel nanomaterials for biomedical applications .
Case Studies
Several case studies highlight the potential applications of 6,7-dimethyl-2-oxo-5-[4-(trifluoromethyl)phenyl]-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Study 2 | Antimicrobial Properties | Showed effectiveness against multi-drug resistant Staphylococcus aureus strains. |
| Study 3 | Pesticide Development | Exhibited promising results in inhibiting aphid populations in controlled trials. |
| Study 4 | Polymer Chemistry | Improved tensile strength and thermal stability when incorporated into polycarbonate matrices. |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The thiazole ring can interact with nucleophilic sites on proteins, potentially inhibiting their function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares substituents at the 5-position of the pyrrolo[1,2-c][1,3]thiazole core and their implications:
Notes:
- The trifluoromethyl group in Compound X offers a balance of electronic effects and steric bulk compared to dichloro or nitro substituents.
- Thienyl and tert-butyl groups introduce distinct solubility and steric challenges .
Physicochemical Properties
- Melting Points : Compounds with nitro (e.g., 243–245°C in ) or halogen substituents often exhibit higher melting points due to strong intermolecular forces . Compound X’s trifluoromethyl group may result in moderate melting behavior, similar to dichlorophenyl analogs.
- Solubility : The thienyl group in ’s compound may improve aqueous solubility via sulfur’s polarizability, whereas trifluoromethyl groups typically reduce solubility in polar solvents .
Bioactivity and Molecular Docking Insights
- highlights molecular docking studies of triazole-thiadiazole derivatives targeting 14-α-demethylase lanosterol (PDB: 3LD6), a fungal enzyme. The 4-(trifluoromethyl)phenyl group in Compound X could enhance binding affinity to similar enzymes due to its electronegative profile and hydrophobic interactions .
- Dichlorophenyl and nitro-substituted analogs () may exhibit stronger halogen or nitro-mediated interactions but face higher toxicity risks .
Biological Activity
The compound 6,7-dimethyl-2-oxo-5-[4-(trifluoromethyl)phenyl]-1H,3H-24-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate (CAS: 337921-00-3) is a synthetic organic molecule with potential biological activity. Its unique structure, characterized by a pyrrolo-thiazole framework and trifluoromethyl substituents, suggests a variety of interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Structure
- Molecular Formula : C17H14F3NO5S
- Molar Mass : 401.36 g/mol
- IUPAC Name : 6,7-dimethyl-2-oxo-5-[4-(trifluoromethyl)phenyl]-1H,3H-24-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Structural Representation
| Feature | Description |
|---|---|
| Core Structure | Pyrrolo[1,2-c][1,3]thiazole |
| Substituents | 6,7-dimethyl and trifluoromethyl |
| Functional Groups | Dicarboxylate and keto groups |
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular responses.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- Case Study 1 : A derivative of the pyrrolo-thiazole framework demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis through mitochondrial pathways.
Antimicrobial Properties
The presence of the thiazole moiety is often associated with antimicrobial activity. Research suggests that:
- Case Study 2 : Compounds featuring trifluoromethyl groups have shown enhanced antibacterial efficacy against resistant strains of bacteria.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties:
- Case Study 3 : In vitro studies indicate that the compound can reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.
Summary of Biological Activities
Comparison with Related Compounds
| Compound Name | Anticancer Activity | Antimicrobial Activity | Neuroprotective Effects |
|---|---|---|---|
| 6,7-Dimethyl Pyrrolo-Thiazole Derivative | Yes | Yes | Yes |
| Similar Trifluoromethyl Compound | Moderate | Yes | No |
Q & A
Q. What are the optimal synthetic routes for 6,7-dimethyl 2-oxo-5-[4-(trifluoromethyl)phenyl]pyrrolothiazole dicarboxylate, and how can reaction conditions be optimized?
The synthesis of this compound involves multi-step heterocyclic condensation. Key steps include:
- Cyclocondensation of diethyl oxalate with substituted phenylacetone derivatives in the presence of sodium hydride in toluene .
- Optimization of reaction time, temperature, and stoichiometry (e.g., 1:1.2 molar ratio of diethyl oxalate to ketone) to maximize yield .
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol .
Q. Which analytical techniques are most reliable for confirming the structure of this compound?
Structural confirmation requires:
- X-ray crystallography for unambiguous determination of the fused pyrrolothiazole ring system and substituent positions .
- NMR spectroscopy : H and C NMR to verify proton environments (e.g., methyl esters at δ ~3.8 ppm, trifluoromethyl phenyl protons at δ ~7.5–7.8 ppm) .
- High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H] with <2 ppm error) .
Q. How can the physicochemical properties (e.g., solubility, lipophilicity) of this compound be systematically evaluated?
Use computational and experimental methods:
- SwissADME : Predict logP (lipophilicity), topological polar surface area (TPSA), and drug-likeness .
- Experimental solubility : Shake-flask method in PBS (pH 7.4) and DMSO, with quantification via UV-Vis spectroscopy .
- HPLC : Retention time correlation with logP using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How can molecular docking studies guide the design of analogs with enhanced bioactivity?
- Target selection : Prioritize enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) for antifungal activity studies .
- Docking software : AutoDock Vina with Lamarckian genetic algorithm (grid size: 60×60×60 Å, spacing: 0.375 Å) .
- Validation : Compare binding energies (ΔG) of the compound with known inhibitors (e.g., fluconazole ΔG = −8.2 kcal/mol vs. compound ΔG = −7.5 kcal/mol) .
Q. What strategies resolve contradictions between in silico predictions and experimental bioactivity data?
- Reassess force fields : Adjust parameters in docking simulations (e.g., AMBER vs. CHARMM) to better model π-π stacking with the trifluoromethylphenyl group .
- Experimental validation : Perform enzyme inhibition assays (e.g., microdilution MIC tests against Candida albicans) to verify computational predictions .
Q. How does the salt form (e.g., sodium, potassium) of the compound influence pharmacokinetic properties?
- Ionization effects : Synthesize salts via acid-base reactions (e.g., carboxylic acid with NaOH/KOH) and compare solubility profiles .
- Pharmacokinetics : Use SwissADME to predict bioavailability changes; sodium salts typically show 10–15% higher aqueous solubility than free acids .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in this class of compounds?
- Analog synthesis : Vary substituents (e.g., replace trifluoromethyl with nitro or methoxy groups) .
- Bioactivity matrix : Test analogs against a panel of enzymes/cell lines and use multivariate analysis (PCA) to identify critical substituents .
Q. How can in vitro-in vivo correlations (IVIVC) be established for this compound’s metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
